3-[4-(4'-nitrobiphenyl-4-yl)-5-phenyl-1H-imidazol-2-yl]phenol
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Overview
Description
3-(4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOL-2-YL)PHENOL is a complex organic compound featuring a phenol group, a nitro-substituted biphenyl moiety, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOL-2-YL)PHENOL typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The phenol group can be oxidized to quinones under specific conditions.
Substitution: The biphenyl and imidazole rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products
Amino derivatives: from the reduction of the nitro group.
Quinones: from the oxidation of the phenol group.
Halogenated biphenyls: from substitution reactions.
Scientific Research Applications
3-(4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOL-2-YL)PHENOL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOL-2-YL)PHENOL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitro and phenol groups but lacks the biphenyl and imidazole moieties.
Biphenyl derivatives: Similar in structure but may have different substituents on the biphenyl rings.
Imidazole derivatives: Contain the imidazole ring but differ in the attached functional groups.
Properties
Molecular Formula |
C27H19N3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[5-[4-(4-nitrophenyl)phenyl]-4-phenyl-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C27H19N3O3/c31-24-8-4-7-22(17-24)27-28-25(20-5-2-1-3-6-20)26(29-27)21-11-9-18(10-12-21)19-13-15-23(16-14-19)30(32)33/h1-17,31H,(H,28,29) |
InChI Key |
KVMVOWVVTVKGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)O)C4=CC=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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